3-(Chloromethyl)-1H-indole

Nucleophilic Substitution Alkylation Chemistry Building Block Reactivity

3-(Chloromethyl)-1H-indole (CAS 65738‑50‑3) is a heterocyclic aromatic compound belonging to the indole family, characterized by a chloromethyl (–CH₂Cl) substituent at the C3 position of the indole scaffold. With a molecular formula of C₉H₈ClN, a monoisotopic mass of 165.035 Da, and a calculated LogP of 2.91 , it is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C9H8ClN
Molecular Weight 165.62 g/mol
CAS No. 65738-50-3
Cat. No. B3148770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-1H-indole
CAS65738-50-3
Molecular FormulaC9H8ClN
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCl
InChIInChI=1S/C9H8ClN/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2
InChIKeyRTJHMNHFKRGENK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-1H-indole (CAS 65738-50-3): A Reactive Indole Building Block for C3-Directed Alkylation


3-(Chloromethyl)-1H-indole (CAS 65738‑50‑3) is a heterocyclic aromatic compound belonging to the indole family, characterized by a chloromethyl (–CH₂Cl) substituent at the C3 position of the indole scaffold . With a molecular formula of C₉H₈ClN, a monoisotopic mass of 165.035 Da, and a calculated LogP of 2.91 , it is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis. The presence of the reactive benzylic-type halide at C3 enables nucleophilic displacement reactions that are foundational to constructing pharmacologically relevant 3-substituted indole derivatives.

Why Generic Substitution Fails: The Reactivity Profile of 3-(Chloromethyl)-1H-indole Cannot Be Replicated by Gramine or 3-(Hydroxymethyl)indole


The C3‑(chloromethyl) functionality imparts a unique reactivity profile that distinguishes 3‑(chloromethyl)‑1H‑indole from its closest structural analogs. Unlike gramine derivatives (e.g., 3‑(dimethylaminomethyl)indole), which exhibit a convenient level of reactivity and are the preferred starting materials for many nucleophilic substitutions [REFS‑1], 3‑(halomethyl)indoles such as the target compound are inherently “too reactive to be synthetically useful unless stabilized by a ring electron‑withdrawing substituent” [REFS‑1]. Conversely, the 3‑(hydroxymethyl) analog (indole‑3‑carbinol) is a poor leaving group that fails to undergo efficient bioreductive elimination under radiolytic conditions [REFS‑2]. This dual differentiation—reactivity bracketed by excessively reactive halomethyl and insufficiently labile hydroxymethyl analogs—means that procurement decisions must be driven by the specific reaction manifold in which the building block will be deployed. Simply substituting one C3‑substituted indole for another risks either uncontrolled side reactions or failed activation, as the quantitative evidence below demonstrates.

Quantitative Evidence Guide: 3-(Chloromethyl)-1H-indole Versus Its Closest In-Class Analogs


Reactivity Tuning: Halomethyl Indoles Versus Gramine Derivatives in Nucleophilic Displacement

Direct comparison of C3‑reactivity classes establishes that 3‑(halomethyl)indoles (including the target compound) are intrinsically too reactive for controlled nucleophilic substitution unless the indole ring bears an electron‑withdrawing group [REFS‑1]. In contrast, gramine derivatives (e.g., 3‑(dimethylaminomethyl)indole) provide a well‑modulated reactivity profile that permits high‑yielding displacement. A benchmark reaction using gramine methosulfate (30.0 g, 0.10 mol) and NaCN (15.0 g, 0.30 mol) in water at 65–70 °C for 1 h delivers the displacement product in 94% isolated yield after high‑vacuum distillation [REFS‑1]. No comparable preparative displacement protocol is available for the unprotected chloromethyl analog, precisely because its reactivity is not synthetically controllable under analogous conditions [REFS‑1]. This inherent reactivity difference means the target compound is best utilized in reaction contexts where activation (e.g., via a prodrug redox trigger or a temporary N‑protecting group) is intentionally designed into the pathway—rather than in direct, stand‑alone nucleophilic alkylation.

Nucleophilic Substitution Alkylation Chemistry Building Block Reactivity

Verified Leaving Group Competence for Bioreductive Prodrug Design: Chloromethyl Versus Hydroxymethyl

In the context of indolequinone‑based bioreductive prodrugs, the 3‑chloromethyl group functions as a competent leaving group upon reductive activation, whereas the 3‑hydroxymethyl analog fails to undergo efficient elimination under the same conditions [REFS‑1]. Radiolytic reduction (using e⁻ₐq and 2‑propanol as a hydrogen donor) combined with HPLC analysis demonstrated that “with the exception of the 3‑hydroxymethyl derivative… efficient elimination of the leaving group occurred following one‑electron reduction” [REFS‑1]. The corresponding 3‑chloromethyl derivatives 8 and 9 were synthesized via SOCl₂ treatment of the hydroxymethyl precursors and participated effectively in the elimination–trapping cascade, yielding the trapped iminium product [REFS‑1]. Chemical reduction with sodium dithionite in the presence of a thiol nucleophile confirmed that leaving‑group release is coupled to electrophilic iminium formation, with trapped product yields ranging from 55–91% across various leaving groups [REFS‑1]. Although the chloromethyl compound itself was not the final biological test article in this study, its efficient conversion to the iminium alkylating species establishes its suitability as a prodrug‑linker element where controlled release of an active drug is required.

Bioreductive Prodrugs Hypoxia-Selective Cytotoxicity Leaving Group Elimination

Lipophilicity Advantage for Membrane Permeation: LogP Comparison Among 3‑Substituted Indole Building Blocks

The octanol–water partition coefficient (LogP) is a key determinant of passive membrane permeability and, consequently, of intracellular target engagement for drug candidates. The target compound, 3‑(chloromethyl)‑1H‑indole, exhibits a calculated LogP of 2.91 [REFS‑1]. This value is substantially higher than that of the synthetic alternative gramine (3‑(dimethylaminomethyl)indole), which has reported LogP values of 1.90 [REFS‑2] or ~2.18 (estimated) [REFS‑3], and markedly higher than that of indole‑3‑carbinol (3‑(hydroxymethyl)indole), which has a reported LogP of approximately 1.31–1.66 [REFS‑4][REFS‑5]. The ~1.0–1.6 log‑unit advantage of the chloromethyl compound over these comparators translates to a theoretical 10‑ to 40‑fold higher membrane partitioning at equilibrium, favoring compounds where intracellular or CNS penetration is required.

LogP Membrane Permeability Drug Design Physicochemical Properties

Minimal Polar Surface Area for Enhanced Passive Permeability: PSA Comparison Among 3‑Substituted Indoles

Topological polar surface area (TPSA) is inversely correlated with passive membrane permeability and is widely used in drug‑likeness filters. 3‑(Chloromethyl)‑1H‑indole has a TPSA of 15.79 Ų [REFS‑1], which is lower than that of gramine (19.03 Ų) [REFS‑2] and substantially lower than that of indole‑3‑carbinol (36.02 Ų) [REFS‑3][REFS‑4]. The lower TPSA of the chloromethyl analog places it well below the commonly cited 60 Ų threshold for favorable oral absorption, and its value is competitive with other privileged scaffolds in medicinal chemistry. This minimal polar surface area, combined with its higher LogP, positions 3‑(chloromethyl)‑1H‑indole as a superior building block when the goal is to construct compound libraries with maximal predicted passive permeability.

Polar Surface Area Passive Permeability Drug-Likeness QSAR

Best Research and Industrial Application Scenarios for 3-(Chloromethyl)-1H-indole Based on Quantitative Differentiation Evidence


Bioreductive Prodrug Conjugates Requiring Controlled Electrophile Release

The demonstrated competence of the 3‑chloromethyl group as a leaving group under reductive conditions [REFS‑1] makes this compound the appropriate choice for constructing hypoxia‑activated prodrugs. Unlike hydroxymethyl analogs that fail to eliminate, the chloromethyl substituent reliably generates an electrophilic iminium ion upon one‑ or two‑electron reduction, enabling DNA alkylation or selective drug release in the hypoxic tumor microenvironment. Procurement should be prioritized for programs developing tumor‑selective cytotoxins modeled after the indolequinone scaffold.

Synthesis of CNS‑Penetrant Candidate Libraries

With a LogP of 2.91 and a TPSA of only 15.79 Ų [REFS‑2][REFS‑3], 3‑(chloromethyl)‑1H‑indole is an ideal starting building block for compound collections designed to penetrate the blood‑brain barrier. Its physicochemical profile is superior to that of gramine (LogP ~1.90, TPSA 19.03 Ų) and indole‑3‑carbinol (LogP ~1.31, TPSA 36.02 Ų) in terms of predicted passive permeability, making it the rational procurement choice for CNS‑focused medicinal chemistry campaigns and high‑throughput screening library synthesis.

Pre‑Activated Alkylating Agent in N‑Protected or Electron‑Withdrawing Group‑Stabilized Indole Systems

The intrinsic over‑reactivity of 3‑(halomethyl)indoles [REFS‑4] can be harnessed advantageously when the indole nitrogen is protected with an electron‑withdrawing group (e.g., tosyl, Boc) or when the scaffold carries additional ring EW substituents. Under such stabilized conditions, the chloromethyl group becomes a synthetically tractable handle for introducing diverse nucleophiles, whereas gramine‑derived alternatives may require quaternization. This compound is therefore the preferred procurement choice for synthetic routes that incorporate a temporary N‑protecting group or exploit the EW‑stabilized reactivity paradigm.

Structure–Activity Relationship (SAR) Studies at the Indole C3 Position in Drug Discovery

The well‑characterized reactivity and favorable physicochemical properties allow 3‑(chloromethyl)‑1H‑indole to serve as a versatile late‑stage diversification point. When coupled with the quantitative LogP and TPSA advantages documented here [REFS‑2][REFS‑3], researchers can rationally select this building block to generate analogs with predictable membrane permeability, supporting QSAR models and property‑guided optimization workflows in pharmaceutical R&D.

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